molecular formula C19H26O3 B166119 Esbiothrin CAS No. 84030-86-4

Esbiothrin

Cat. No.: B166119
CAS No.: 84030-86-4
M. Wt: 302.4 g/mol
InChI Key: ZCVAOQKBXKSDMS-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Esbiothrin, like other pyrethroids, primarily targets the voltage-gated sodium channels in the nerve membranes of invertebrates . These channels play a crucial role in the propagation of nerve impulses, which are essential for the normal functioning of the nervous system .

Mode of Action

This compound binds to these sodium channels in their closed state and modifies their gating kinetics . The opening of the channel appears to increase the affinity of the channel for pyrethroids like this compound . Once bound, pyrethroids slow both the opening and closing of the sodium channel . This results in a need for stronger excitatory potentials to produce an action potential and a delay in repolarization . These changes make the neuron more susceptible to large action potentials and repeated firing .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily those involved in nerve impulse transmission. By binding to the sodium channels and altering their kinetics, this compound disrupts the normal flow of sodium ions across the nerve membrane . This disruption affects the generation and propagation of action potentials, leading to abnormal neuronal activity .

Pharmacokinetics

As a synthetic pyrethroid, it is likely to be lipophilic and to have a relatively low bioavailability due to rapid metabolism and excretion .

Result of Action

The primary result of this compound’s action is the paralysis of invertebrates, leading to their death . This is due to the continual nerve impulse transmission caused by this compound’s action on the sodium channels .

Action Environment

At pH 9, this compound showed hydrolytic degradation with a half-life of 12.2 days . This compound undergoes photodegradation in aqueous media . Therefore, environmental factors such as pH and light exposure can influence the action, efficacy, and stability of this compound .

Biochemical Analysis

Biochemical Properties

Esbiothrin interacts with various enzymes and proteins in biochemical reactions. It is known to affect the function of ion channels in nerve cells, particularly voltage-gated sodium channels, leading to hyperexcitation and eventual paralysis of the insect .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by disrupting normal ion channel activity, which can impact cell signaling pathways and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding to voltage-gated sodium channels in nerve cells. This binding causes a prolonged opening of these channels, leading to an influx of sodium ions, depolarization of the nerve cell membrane, and subsequent nerve impulse firing .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that prolonged exposure to this compound can lead to adaptive responses in cells, including changes in ion channel expression and function .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound can cause hyperexcitation, while at high doses, it can lead to paralysis and death .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is metabolized in the liver by cytochrome P450 enzymes, leading to the formation of several metabolites .

Transport and Distribution

This compound is transported and distributed within cells and tissues through passive diffusion and active transport mechanisms. It can accumulate in fatty tissues due to its lipophilic nature .

Subcellular Localization

This compound is primarily localized in the cell membrane due to its interaction with ion channels. It can also be found in other subcellular compartments, such as the cytoplasm, due to its lipophilic nature .

Chemical Reactions Analysis

Types of Reactions: Esbiothrin undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Hydrolysis: Acidic or basic conditions can facilitate hydrolysis.

    Photodegradation: Exposure to ultraviolet light accelerates photodegradation.

Major Products Formed: The major products formed from these reactions include various carboxylic acids and alcohols, depending on the specific reaction conditions .

Properties

IUPAC Name

(2-methyl-4-oxo-3-prop-2-enylcyclopent-2-en-1-yl) 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate
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InChI

InChI=1S/C19H26O3/c1-7-8-13-12(4)16(10-15(13)20)22-18(21)17-14(9-11(2)3)19(17,5)6/h7,9,14,16-17H,1,8,10H2,2-6H3
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InChI Key

ZCVAOQKBXKSDMS-UHFFFAOYSA-N
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Canonical SMILES

CC1=C(C(=O)CC1OC(=O)C2C(C2(C)C)C=C(C)C)CC=C
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Molecular Formula

C19H26O3
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DSSTOX Substance ID

DTXSID8035180
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Molecular Weight

302.4 g/mol
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Physical Description

Allethrin appears as a clear amber-colored viscous liquid. Insoluble and denser than water. Toxic by ingestion, inhalation, and skin absorption. A synthetic household insecticide that kills flies, mosquitoes, garden insects, etc., Yellow liquid with a mild aromatic odor; [EXTOXNET], PALE YELLOW VISCOUS LIQUID., VISCOUS LIQUID., YELLOW VISCOUS LIQUID.
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Boiling Point

BP: 140 °C at 0.1 mm Hg. Vaporizes without decomposition when heated at 150 °C., at 0.013kPa: 140 °C, at 0.05kPa: 153 °C
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Flash Point

GREATER THAN 140 °F, 130 °C, 65.6 °C o.c., ~120 °C
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Solubility

Solubility in water: none
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Density

Relative density (water = 1): 1.01, Relative density (water = 1): 1.00, Relative density (water = 1): 0.98
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Vapor Pressure

Pale, yellow, oily liquid. Specific gravity, d 20/4: 1.005-1.015. Vapor pressure: 1.2X10-4 mm Hg at 30 °C. Miscible with most organic solvents at 20-25 °C. /Pynamin forte/, Vapor pressure, Pa at 20 °C:, Vapor pressure, Pa at 25 °C:
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Mechanism of Action

Mode of Action: The allethrins are a type I pyrethroid (i.e., lacking a cyano group at the alpha carbon position of the alcohol moiety). The allethrins are axonic poisons that block the closing of the sodium gates in the nerves, and, thus, prolong the return of the membrane potential to its resting state leading to hyperactivity of the nervous system which can result in paralysis and/or death., The mechanisms by which pyrethroids alone are toxic are complex and become more complicated when they are co-formulated with either piperonyl butoxide or an organophosphorus insecticide, or both, as these compounds inhibit pyrethroid metabolism. The main effects of pyrethroids are on sodium and chloride channels. Pyrethroids modify the gating characteristics of voltage-sensitive sodium channels to delay their closure. A protracted sodium influx (referred to as a sodium 'tail current') ensues which, if it is sufficiently large and/or long, lowers the action potential threshold and causes repetitive firing; this may be the mechanism causing paraesthesiae. At high pyrethroid concentrations, the sodium tail current may be sufficiently great to prevent further action potential generation and 'conduction block' ensues. Only low pyrethroid concentrations are necessary to modify sensory neurone function., The interactions of natural pyrethrins and 9 pyrethroids with the nicotinic acetylcholine (ACh) receptor/channel complex of Torpedo electronic organ membranes were studied. None reduced (3)H-ACh binding to the receptor sites, but all inhibited (3)H-labeled perhydrohistrionicotoxin binding to the channel sites in presence of carbamylcholine. Allethrin inhibited binding noncompetitively, but (3)H-labeled imipramine binding competitively, suggesting that allethrin binds to the receptor's channel sites that bind imipramine. The pyrethroids were divided into 2 types according to their action: type A, which included allethrin, was more potent in inhibiting (3)H-H12-HTX binding and acted more rapidly. Type B, which included permethrin, was less potent and their potency increased slowly with time. The high affinities that several pyrethroids have for this nicotinic ACh receptor suggest that pyrethroids may have a synaptic site of action in addition to their well known effects on the axonal channels., Phosphoinositide breakdown in guinea pig cerebral cortical synaptoneurosomes induced by the Type I pyrethroids allethrin, resmethrin, and permethrin and the Type II pyrethroid deltamethrin and fenvalerate were investigated with various receptor agonists as well as sodium channel blockers and agents. Phosphoinositide breakdown was determined from inositol-phosphate formation by tritiated inositol labeled synaptoneurosomes. All five pyrethroids dose dependently induced phosphoinositide breakdown. Type II pyrethroids exhibited higher potency and deltamethrin was more efficacious than the Type I pyrethroids. Five micromolar tetrodotoxin, a blocker of voltage dependent sodium channels, partially inhibited deltamethrin (85%) and fenvalerate (60%) responses but not allethrin or resmethrin. Fenvalerate induced stimulation of phosphoinositide breakdown was additive with stimulation elicited by the receptor agonists carbamylcholine (1 mM) and norepinephrine (1000 uM) but less than additive with the sodium channel agents batrachotoxin, pumiliotoxin-B, and scorpion venom. Allethrin (100 uM) was less than additive with receptor agonists or sodium channel agents and actually significantly inhibited response to scorpion venom. Effects for 100 uM allethrin with either fenvalerate or deltamethrin were not different from allethrin alone. Ten micromolar allethrin slightly decreased response to 10 to 100 uM deltamethrin. The local anesthetic dibucaine, a sodium channel activation inhibitor, completely blocked deltamethrin induced phosphoinositide breakdown but was much less effective in inhibiting allethrin response. It appears likely that Type-I pyrethroids induce phosphoinositide breakdown through a mechanism other than sodium channel activation while Type-II pyrethroids act in a manner analogous to other sodium channel agents., For more Mechanism of Action (Complete) data for ALLETHRINS (13 total), please visit the HSDB record page.
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CAS No.

584-79-2, 42534-61-2, 28434-00-6, 84030-86-4, 28057-48-9
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Record name Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-, 2-methyl-4-oxo-3-(2-propen-1-yl)-2-cyclopenten-1-yl ester
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Record name 3-allyl-2-methyl-4-oxocyclopent-2-en-1-yl [1R-[1α(S*),3β]]-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate
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Record name Cyclopropanecarboxylic acid, 2,2-dimethyl-3-(2-methyl-1-propen-1-yl)-, 2-methyl-4-oxo-3-(2-propen-1-yl)-2-cyclopenten-1-yl ester
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Record name (RS)-3-allyl-2-methyl-4-oxocyclopent-2-enyl (1R,3R)-2,2-dimethyl-3-(2-methylprop-1-enyl) cyclopropanecarboxylate
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Record name ALLETHRIN
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Record name ALLETHRIN
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Explanation Creative Commons CC BY 4.0
Record name d-ALLETHRIN
Source ILO-WHO International Chemical Safety Cards (ICSCs)
URL https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=0213
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Record name BIOALLETHRIN
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Explanation Creative Commons CC BY 4.0

Melting Point

~4 °C
Record name ALLETHRIN
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Explanation Creative Commons CC BY 4.0

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

A: Esbiothrin, a synthetic pyrethroid insecticide, acts primarily on the nervous system of insects. [, , , , , , ] It functions by binding to voltage-gated sodium channels in nerve cells, disrupting normal nerve impulse transmission. [, , , , , , ] This interference leads to a state of hyperexcitation in the insect, manifesting as tremors, incoordination, paralysis, and ultimately death. [, , , , , , ]

A: this compound's molecular formula is C18H24O3, and its molecular weight is 288.38 g/mol. []

A: While the provided research articles don't delve into detailed spectroscopic data for this compound, they do highlight the use of gas chromatography, often coupled with electron capture detection (GC-ECD), as a primary analytical technique for identifying and quantifying this compound in various matrices. [, , ] This suggests that this compound possesses properties amenable to gas chromatographic analysis, indicating volatility and thermal stability suitable for this technique.

A: Research indicates that this compound content in mosquito coils decreases over time at various temperatures. [] Storage at 40°C, a temperature commonly experienced in some regions, resulted in a 25% loss of this compound after 10 weeks. [] This suggests that prolonged exposure to elevated temperatures can compromise the stability and efficacy of this compound-containing products like mosquito coils.

A: Yes, studies have shown the development of resistance to this compound and other pyrethroids in various insect species, including Culex pipiens pallens mosquitoes and Musca domestica houseflies. [, , ] This highlights the importance of monitoring resistance patterns and exploring alternative strategies for effective insect control.

A: While generally considered less toxic to mammals than older insecticide classes, this compound can still pose health risks to humans upon excessive or prolonged exposure. [, ] A case study reported severe neurotoxic effects, including seizures and coma, in a child following ingestion of an insecticide containing this compound. [] This underscores the need for responsible handling, storage, and use of this compound-containing products to minimize potential human health risks.

A: As a pesticide, this compound can impact non-target organisms within ecosystems. [, , ] Studies have investigated its acute toxicity in fish (Poecilia reticulata) [], highlighting the need for comprehensive ecological risk assessments before widespread application. [, , ] Understanding its degradation pathways and potential for bioaccumulation is crucial for developing sustainable pest control strategies.

A: Beyond this compound, other pyrethroids like Transfluthrin, d-allethrin, bioallethrin, and prallethrin are frequently employed in mosquito control formulations. [, , , , , ] These alternatives, alongside non-pyrethroid options, offer a diverse toolkit for combating mosquito-borne diseases and minimizing the reliance on any single active ingredient.

A: Gas chromatography coupled with electron capture detection (GC-ECD) emerges as a dominant analytical technique for this compound quantification in diverse samples, including mosquito coils and air. [, ] This method demonstrates suitable sensitivity and selectivity for monitoring this compound levels in both product formulations and environmental media.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.